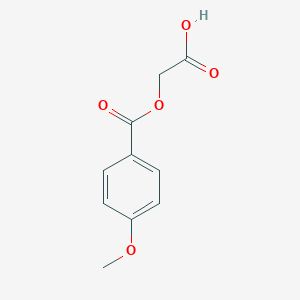

((4-Methoxybenzoyl)oxy)acetic acid

Description

((4-Methoxybenzoyl)oxy)acetic acid (CAS: 10414-68-3) is an organic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.185 g/mol. Its structure comprises a 4-methoxybenzoyl group esterified to an acetic acid moiety. Key properties include a LogP value of 1.55, indicating moderate lipophilicity, and a melting point range consistent with its crystalline solid state .

Propriétés

Numéro CAS |

10414-68-3 |

|---|---|

Formule moléculaire |

C10H10O5 |

Poids moléculaire |

210.18 g/mol |

Nom IUPAC |

2-(4-methoxybenzoyl)oxyacetic acid |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Clé InChI |

MZSAEUPZUUESSL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC(=O)O |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)OCC(=O)O |

Autres numéros CAS |

10414-68-3 |

Description physique |

White solid; Cooked brown and roasted aroma |

Solubilité |

Slightly soluble in water; insoluble in n-octane Soluble (in ethanol) |

Synonymes |

((4-methoxybenzoyl)oxy)acetic acid 4-MBOAA |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

a) {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic Acid

- Molecular Formula : C₁₅H₁₃N₅O₄

- Molecular Weight : 328.3 g/mol (ESI-MS: m/z 328 [M+H]+)

- Key Features : Contains a purine core linked via an amide bond to the 4-methoxybenzoyl group.

- Applications: Serves as a precursor for peptide nucleic acid (PNA) adenine monomers. Synthesis involves controlled hydrolysis of tert-butyl esters under acidic conditions .

- Distinction : The amide linkage and purine ring confer distinct solubility and biological activity compared to the ester-based target compound.

b) 2-(4-Methoxybenzoyl)benzoic Acid

- Molecular Formula : C₁₅H₁₂O₄

- Molecular Weight : 256.26 g/mol

- Key Features : A benzoic acid derivative with a 4-methoxybenzoyl substituent at the 2-position.

- Research Findings : Exhibits sweetness with a marked aftertaste. Docking studies show lower ΔGbinding values (−7.8 kcal/mol) for human sweet receptors compared to saccharin, suggesting weaker receptor interactions .

- Distinction : The benzoyl-benzoic acid scaffold differs from the acetic acid ester in the target compound, influencing receptor binding and applications.

Substitution Pattern Variations

a) 4-Methoxybenzeneacetic Acid (Benzeneacetic Acid, 4-methoxy)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Applications : Used in organic synthesis and pharmaceutical intermediates.

- Distinction : Lacks the ester functional group, resulting in higher acidity (pKa ~3–4) and altered reactivity.

b) 4-(Methoxycarbonyl)benzoic Acid

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Key Features : Methoxycarbonyl substituent on the benzoic acid ring.

- Distinction : The ester group is part of the aromatic ring rather than the acetic acid chain, leading to different chemical stability and applications in polymer chemistry .

a) Substituted [(4-Oxo-4H-1-Benzopyran-7-yl)oxy]acetic Acids

- Example Compound : 3,5-Disubstituted derivatives (e.g., 6c-f, h, n, x)

- Key Features : Benzopyran (chromone) core with aryloxyacetic acid side chains.

- Research Findings : Exhibit potent natriuretic and uricosuric activities, with ED₅₀ values <10 mg/kg in diuretic assays. Structure-activity relationships highlight the importance of electron-withdrawing substituents on the benzopyran ring .

- Distinction : The benzopyran system introduces planar aromaticity, enhancing diuretic efficacy compared to the simpler aryloxyacetic acid structure.

b) (4-Methoxyphenylselenyl)acetic Acid

- Key Features : Selenium replaces oxygen in the ester group.

- Synthesis : Prepared via multicomponent reactions involving selenylation agents.

- Distinction : Selenium’s redox-active properties may confer antioxidant or cytotoxic activities absent in oxygen-based analogs .

Méthodes De Préparation

Classical Esterification via Acyl Chloride Intermediate

The most widely documented synthesis of ((4-methoxybenzoyl)oxy)acetic acid involves a two-step esterification process starting from 4-methoxybenzoic acid . In the first step, 4-methoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds at 60–80°C for 2–4 hours, yielding 4-methoxybenzoyl chloride with concomitant release of HCl and SO₂ gases.

The acyl chloride intermediate is then reacted with sodium glycolate in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Nucleophilic acyl substitution occurs at the carbonyl carbon, displacing chloride and forming the sodium salt of this compound . Acidification with dilute HCl liberates the free acid, which is purified via recrystallization from ethanol/water mixtures.

Key Advantages :

-

High purity (>95%) achievable with controlled stoichiometry.

-

Scalable for industrial production due to straightforward reagent handling.

Limitations :

-

Thionyl chloride requires stringent moisture control.

-

Acidic workup may lead to partial hydrolysis of the ester bond.

Alternative Esterification Using Carbodiimide Coupling Agents

A modified approach employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate 4-methoxybenzoic acid directly. This method bypasses acyl chloride formation, reducing safety risks associated with SOCl₂.

In a representative procedure, 4-methoxybenzoic acid is dissolved in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). DCC is added to activate the carboxylic acid, forming an O-acylisourea intermediate. Glycolic acid is then introduced, facilitating ester bond formation via nucleophilic attack. The dicyclohexylurea byproduct is removed by filtration, and the product is isolated via solvent evaporation.

Reaction Conditions :

-

Temperature: 0–25°C (prevents side reactions).

-

Yield: 70–85%, depending on glycolic acid equivalence.

Synthesis via Transesterification of Ethyl 4-Methoxybenzoate

Ethyl 4-methoxybenzoate serves as a starting material in a transesterification route. This method is advantageous when handling moisture-sensitive reagents is impractical. The ethyl ester is reacted with glycolic acid in the presence of a Lewis acid catalyst (e.g., titanium isopropoxide) at 100–120°C .

The equilibrium-driven reaction benefits from continuous removal of ethanol, often achieved via Dean-Stark apparatus. Post-reaction, the mixture is neutralized with aqueous NaHCO₃, and the product is extracted into ethyl acetate.

Catalyst Efficiency Comparison :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ti(OiPr)₄ | 8 | 78 |

| H₂SO₄ | 12 | 65 |

| Amberlyst-15 | 10 | 72 |

Metal-Catalyzed Cross-Coupling Approaches

While less common, palladium-catalyzed cross-coupling has been explored for analogous benzoic acid derivatives . A hypothetical adaptation for this compound could involve coupling 4-methoxybenzoyl chloride with a zinc glycolate complex. For example, bis(glycolato)zinc reacts with 4-methoxybenzoyl chloride in the presence of Pd(PPh₃)₄, though this route remains speculative due to отсутствие reported yields .

Challenges :

-

Glycolic acid’s low stability under coupling conditions.

-

Competing homocoupling of aryl halides.

Comparative Analysis of Synthetic Methods

A critical evaluation of the four methods reveals trade-offs between yield, safety, and scalability:

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Acyl Chloride Route | 80–90 | 95–99 | High | Moderate |

| Carbodiimide Coupling | 70–85 | 90–95 | Medium | High |

| Transesterification | 65–78 | 85–90 | Low | High |

| Cross-Coupling | N/A | N/A | Experimental | Low |

The acyl chloride method remains the gold standard for industrial applications, whereas carbodiimide coupling is preferred for lab-scale synthesis requiring minimal hazardous reagents .

Q & A

Q. Q1. What are the optimal HPLC conditions for analyzing ((4-Methoxybenzoyl)oxy)acetic acid in reverse-phase mode?

A validated reverse-phase HPLC method employs a Newcrom R1 column with a mobile phase containing acetonitrile (MeCN), water, and 0.1% phosphoric acid (v/v). For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid . The method achieves baseline separation with a flow rate of 1.0 mL/min and UV detection at 254 nm. Method robustness should be tested under varying column temperatures (25–40°C) and mobile phase ratios (MeCN:H₂O = 30:70 to 50:50) .

Q. Q2. How can researchers confirm the molecular structure of this compound after synthesis?

Structural confirmation requires multimodal spectroscopy :

- ¹H/¹³C NMR to identify methoxy (-OCH₃), benzoyl, and acetic acid moieties.

- IR spectroscopy to detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for ester and carboxylic acid groups.

- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 210.185 (C₁₀H₁₀O₅) .

Advanced Research Questions

Q. Q3. What synthetic strategies are effective for introducing functional groups to this compound while preserving ester stability?

Key strategies include:

- Selective acylation : Protect the carboxylic acid group via tert-butyl ester formation before modifying the methoxybenzoyl moiety.

- Nucleophilic substitution : Replace the methoxy group using LiAlH₄ (for reduction) or H₂O₂/FeSO₄ (for hydroxylation) under inert atmospheres.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the benzoyl ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:1) .

Q. Q4. How can researchers resolve contradictions in reported LogP values for this compound?

Discrepancies in LogP (e.g., 1.55 vs. predicted 1.2–1.4) may arise from:

- Measurement variability : Use standardized shake-flask or HPLC-derived methods with octanol/water partitioning.

- pH-dependent ionization : Adjust buffer pH to 2.5–3.0 (below the carboxylic acid pKa ~4.2) to minimize ionization.

- Computational validation : Compare experimental data with QSAR models (e.g., ACD/Percepta) to identify outliers .

Q. Q5. What experimental designs are recommended for assessing the compound’s anti-inflammatory potential in vitro?

- Cell-based assays : Use RAW 264.7 macrophages to measure inhibition of NO production (via Griess reagent) and COX-2 expression (via Western blot).

- Dose-response studies : Test concentrations from 1–100 μM, with indomethacin as a positive control.

- Cytotoxicity controls : Include MTT assays to exclude false-positive effects. Pre-treat cells with LPS (1 μg/mL) to induce inflammation .

Stability and Reactivity

Q. Q6. What conditions degrade this compound, and how can stability be enhanced during storage?

The compound decomposes under:

- Strong oxidizing agents (e.g., KMnO₄, HNO₃), producing carbon oxides and methoxybenzoic acid.

- Prolonged UV exposure , leading to ester bond cleavage.

For storage: - Use amber glass vials at -20°C under nitrogen.

- Add radical scavengers (e.g., BHT) to ethanolic stock solutions .

Mechanistic Studies

Q. Q7. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH, then analyze metabolites via LC-MS/MS. Expected Phase I metabolites include demethylated (hydroxybenzoyl derivative) and hydrolyzed (4-methoxybenzoic acid) products.

- Enzyme inhibition assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorescent substrates .

Data Reproducibility

Q. Q8. Why might biological activity data for this compound vary across studies, and how can this be mitigated?

Variability arises from:

- Purity discrepancies : Characterize batches via HPLC (>98% purity) and NMR.

- Solvent effects : Use DMSO concentrations <0.1% in cell assays to avoid cytotoxicity.

- Strain-specific responses : Validate findings across multiple cell lines (e.g., HeLa, MCF-7) .

Advanced Analytical Challenges

Q. Q9. What strategies improve chromatographic resolution of this compound from structurally similar impurities?

- Gradient elution : Ramp MeCN from 30% to 60% over 20 minutes.

- Ion-pairing agents : Add 5 mM tetrabutylammonium bromide to the mobile phase for better peak symmetry.

- Column alternatives : Compare performance of C18, phenyl-hexyl, and HILIC columns .

Computational Modeling

Q. Q10. How can molecular docking predict the interaction of this compound with COX-2?

- Protein preparation : Retrieve COX-2 structure (PDB: 5KIR) and remove co-crystallized ligands.

- Docking software : Use AutoDock Vina with Lamarckian GA parameters.

- Binding site analysis : Focus on the hydrophobic pocket near Tyr385 and Ser530. Validate results with MM-GBSA binding energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.